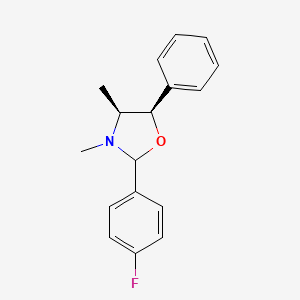![molecular formula C19H21NO3 B11057113 1-(3,4-Dimethoxyphenyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B11057113.png)
1-(3,4-Dimethoxyphenyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one is a structurally intriguing compound with a spirocyclic framework. Let’s break down its name:
1-(3,4-Dimethoxyphenyl): This part refers to the substituent attached to the spirocyclic core. It consists of a phenyl ring with two methoxy (OCH₃) groups at positions 3 and 4.
3,3-dimethyl: Indicates two methyl groups (CH₃) attached to the spirocyclic carbon atoms.
2-azaspiro[4.5]deca-1,6,9-trien-8-one: Describes the core structure, which includes a spiro[4.5]deca ring system fused with a tricyclic enone (8-one) moiety.
Preparation Methods
Several synthetic routes lead to this compound:
-
Ritter Reaction: : One method involves the Ritter reaction, where 1-(4-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-ol reacts with nitriles (such as MeSCN, PhCN, MeCN, EtOC(O)CH₂CN) in the presence of concentrated sulfuric acid. This process yields both 1-R-3,3,7,9-tetramethyl-2-azaspiro[4,5]deca-6,9-dien- and -1,6,9-trien-8-ones, as well as 1-R-7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines .
-
Tandem Method: : Another approach involves a tandem method using N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes. This method combines Tf₂O-promoted amide activation with TfOH-promoted Friedel–Crafts ipso-cyclization to form the spirocyclic system .
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidants like KMnO₄ or PCC, while reduction could use LiAlH₄. Substitution reactions may employ nucleophiles like NaOH or Grignard reagents.
Major Products: These reactions yield diverse products, such as substituted spirocyclic compounds or dihydroisoquinolines.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and design novel derivatives.
Biology and Medicine: Investigating its biological activity, potential drug-like properties, or interactions with biomolecules.
Industry: Applications in materials science, catalysis, or organic synthesis.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related spirocyclic compounds.
Similar Compounds: While I don’t have a specific list, you can explore other spirocyclic systems for comparison.
Remember, this compound’s versatility makes it an exciting subject for scientific exploration!
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one |
InChI |
InChI=1S/C19H21NO3/c1-18(2)12-19(9-7-14(21)8-10-19)17(20-18)13-5-6-15(22-3)16(11-13)23-4/h5-11H,12H2,1-4H3 |
InChI Key |
WAHBSWUIANGVSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C=CC(=O)C=C2)C(=N1)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4,6-Dichloro-2,3-dihydro-1H-pyrido[3,2,1-KL]phenoxazin-9-YL)[3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B11057035.png)
![Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B11057047.png)
![7-Phenethyl-1-phenyl-1,3,7-triazaspiro[4.5]decan-4-one](/img/structure/B11057051.png)
![{5-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B11057054.png)
![4-(4-Chlorophenyl)-N~2~-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11057061.png)

![N-[7,7-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide](/img/structure/B11057069.png)
![Methyl 4-(2,5-dioxo-3-{4-[(phenylsulfonyl)amino]piperidin-1-yl}pyrrolidin-1-yl)benzoate](/img/structure/B11057074.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B11057078.png)
![1,4-Bis(4-chlorophenyl)-N~2~-(4-ethylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11057086.png)
![1-(4-Chlorophenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11057093.png)
![N-(2-ethylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11057095.png)

